molecular formula C12H16F2N4O4 B12978561 tert-Butyl 3-(3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate

tert-Butyl 3-(3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate

Cat. No.: B12978561
M. Wt: 318.28 g/mol
InChI Key: WQYLINUJNHFVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate: is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, an azetidine ring, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The difluoromethyl group can be reduced under specific conditions to form fluoromethyl derivatives.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to various substituted products.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the azetidine ring can enhance binding affinity through steric effects. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

  • tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate
  • tert-Butyl 3-(dimethylamino)-3-(fluoromethyl)azetidine-1-carboxylate
  • tert-Butyl 3-(chlorosulfonyl)azetidine-1-carboxylate

Uniqueness: The presence of both the difluoromethyl and nitro groups in tert-Butyl 3-(3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate makes it unique compared to other similar compounds. These functional groups can significantly alter the compound’s reactivity, stability, and biological activity .

Properties

Molecular Formula

C12H16F2N4O4

Molecular Weight

318.28 g/mol

IUPAC Name

tert-butyl 3-[3-(difluoromethyl)-4-nitropyrazol-1-yl]azetidine-1-carboxylate

InChI

InChI=1S/C12H16F2N4O4/c1-12(2,3)22-11(19)16-4-7(5-16)17-6-8(18(20)21)9(15-17)10(13)14/h6-7,10H,4-5H2,1-3H3

InChI Key

WQYLINUJNHFVOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C=C(C(=N2)C(F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.